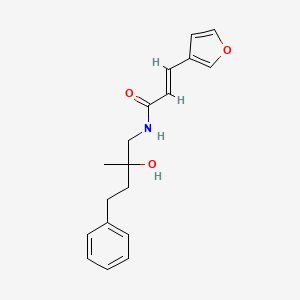
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acrylamide, also known as FPH1, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. It was first identified in a high-throughput screen for compounds that inhibit the Hippo signaling pathway, which is known to be involved in tumorigenesis. FPH1 has since been found to have a wide range of applications in scientific research, including as a tool for studying cell signaling pathways and as a potential therapeutic agent.
Aplicaciones Científicas De Investigación
Mitigation of Food Contaminants
One notable application is in the context of mitigating acrylamide, furan, and 5-hydroxymethylfurfural (HMF) in food products. These compounds, formed in heat-treated foods, have been identified as potentially carcinogenic. Research has focused on elucidating their formation mechanisms and finding routes to reduce their levels in foods, thereby lowering consumer intake. Strategies include preventive measures such as using asparaginase and reducing thermal input, as well as removal interventions like vacuum treatment for already formed contaminants (Anese et al., 2013).
Inhibition of SARS Coronavirus Helicase
Another significant application is in the medical field, particularly targeting viral proteins. A closely related chemical compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, has been discovered to suppress the enzymatic activities of SARS coronavirus helicase, indicating potential as an inhibitor against SARS coronavirus. This demonstrates a promising avenue for antiviral drug development, highlighting the role of furan-acrylamide derivatives in inhibiting crucial viral processes without significant cytotoxicity (Lee et al., 2017).
Synthetic Chemistry and Materials Science
In synthetic chemistry, compounds with the furan and acrylamide moieties are utilized in creating polymers and other materials with specialized properties. For instance, the polymerization of acrylamide derivatives, including those with furan rings, has been explored for creating materials with unique physical and chemical properties. These research efforts contribute to the development of novel materials for various applications, including biotechnology and materials science. Studies have focused on mechanisms of polymerization, exploring conditions that influence the properties of the resultant polymers, and investigating their potential applications (Mori et al., 2005).
Environmental and Health Impact Studies
Moreover, the environmental and health impacts of acrylamide and furan compounds have been extensively studied. Research into their occurrence, formation mechanisms, toxicity, and methods for detection and reduction is crucial for food safety and public health. The analysis of these contaminants in foodstuffs is a complex challenge, given their small size and the wide range of concentrations in which they appear. The development of analytical methods for these substances in various food matrices is essential for monitoring and regulatory purposes (Wenzl et al., 2007).
Propiedades
IUPAC Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-18(21,11-9-15-5-3-2-4-6-15)14-19-17(20)8-7-16-10-12-22-13-16/h2-8,10,12-13,21H,9,11,14H2,1H3,(H,19,20)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXSICVJXBCGNZ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)C=CC2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCC1=CC=CC=C1)(CNC(=O)/C=C/C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-3-yl)-N-(2-hydroxy-2-methyl-4-phenylbutyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2682138.png)
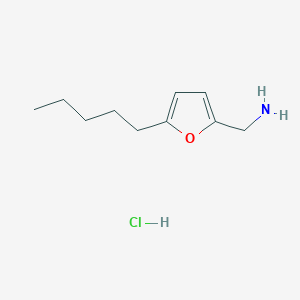
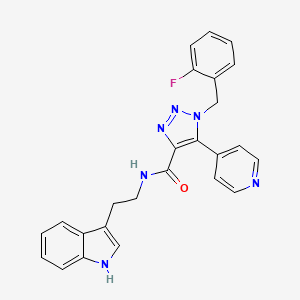


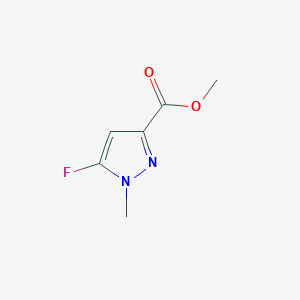
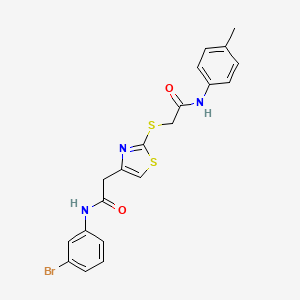
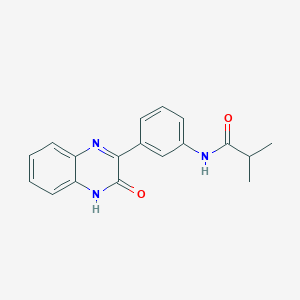
![2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone](/img/structure/B2682149.png)

![1,4-dimethyl-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2682151.png)
![6-Iodoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B2682154.png)
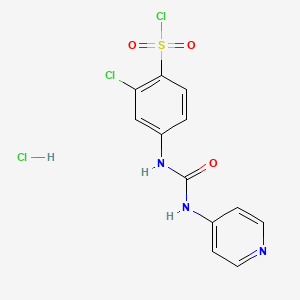
![2-[[1-(1-Methylsulfonylpiperidine-4-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2682158.png)